molecular formula C12H16N2O B1489057 1-(3,4-Dimethylbenzoyl)azetidin-3-amine CAS No. 1339007-18-9

1-(3,4-Dimethylbenzoyl)azetidin-3-amine

Cat. No.: B1489057
CAS No.: 1339007-18-9
M. Wt: 204.27 g/mol
InChI Key: MBROKKXFRCQKBM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)azetidin-3-amine is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol .


Synthesis Analysis

The synthesis of azetidine derivatives, such as this compound, can be achieved through various methods. One such method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives are diverse. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.27 g/mol .

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

1-(3,4-Dimethylbenzoyl)azetidin-3-amine, as a derivative of azetidines, demonstrates significant reactivity with electrophiles and nucleophiles. This reactivity is exploited in synthetic chemistry for the formation of various useful compounds such as amides, alkenes, and amines. Azetidines are also precursors in the synthesis of cyclic products like piperidines, pyrrolidines, and pyrroles. Oxidation processes involving azetidines yield azetidin-3-ones, another valuable compound class. Synthesis routes for azetidines are diverse and include the use of γ-haloamines, γ-aminoalcohols, and β-aminoallenes, among others. The application of chiral auxiliaries and catalysts in azetidine synthesis has enhanced the potential for asymmetric synthesis, making these compounds particularly valuable in the development of complex molecular structures (Singh, D’hooghe, & Kimpe, 2008).

Synthesis of Amino Acid Derivatives

The compound's framework is crucial for synthesizing chiral donor-acceptor azetines, which are instrumental in producing amino acid derivatives. These derivatives are fundamental in the composition of peptides and natural products. The synthesis involves a highly enantioselective cycloaddition process, offering a broad spectrum of applications due to its high degree of electronic and steric selectivity. This process is not only pivotal in the synthesis of medicinally relevant β-lactams but also retains the enantiopurity of the original azetine, highlighting its potential in the creation of biologically active compounds (Marichev et al., 2019).

Antimicrobial and Antitubercular Properties

Azetidine derivatives have been explored for their potential antimicrobial and antitubercular activities. For instance, specific azetidinone analogues have shown effectiveness against bacterial and fungal strains, and in vitro activity against Mycobacterium tuberculosis. This indicates the potential of these compounds to be developed into antibacterial and antitubercular agents, with further molecular studies paving the way for the design of more potent compounds (Chandrashekaraiah et al., 2014).

Nonlinear Optical Materials

This compound derivatives have been utilized in the synthesis of hyperbranched polymers, which are of interest in the field of nonlinear optical materials. The selective reactivity of azetidine-2,4-dione functional groups with primary amines under mild conditions facilitates the formation of these polymers. These materials have shown promising results in terms of optical loss measurement and temporal stability, signifying their potential in advanced optical applications (Chang et al., 2007).

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(13)7-14/h3-5,11H,6-7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBROKKXFRCQKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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